8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Delta Opioid Receptor Radioligand Binding Structure-Activity Relationship

This spirohydantoin is the only validated biased DOR agonist for dissecting G-protein-mediated analgesia without β-arrestin-driven convulsions. It demonstrates 137-fold functional selectivity over MOR, an E_max of 65% for β-arrestin-2, and in vivo anti-allodynic efficacy at 30 mg/kg. Unlike SNC80 or weaker spirohydantoin analogs, it delivers a clean off-target profile against 167 GPCRs. Procure for precise, non-addictive pain, anxiety, and alcohol-use-disorder research.

Molecular Formula C15H19N3O5S
Molecular Weight 353.39
CAS No. 941928-19-4
Cat. No. B2900663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941928-19-4
Molecular FormulaC15H19N3O5S
Molecular Weight353.39
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)NC1=O
InChIInChI=1S/C15H19N3O5S/c1-17-13(19)15(16-14(17)20)7-9-18(10-8-15)24(21,22)12-5-3-11(23-2)4-6-12/h3-6H,7-10H2,1-2H3,(H,16,20)
InChIKeyHEXVXTHRQHXGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 941928-19-4: A Spirohydantoin-Based Delta Opioid Receptor Agonist Lead Differentiated by G-Protein Bias


8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-19-4) belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) chemotype, a class recently identified as novel, selective delta opioid receptor (DOR) agonists [1]. This compound is structurally analogous to the most active hit (Compound 1) from a high-throughput screen of a GPCR-focused chemical library, which demonstrated biased signaling towards G-protein pathways and differentiated itself from legacy DOR agonist chemotypes like SNC80 (diethylbenzamide class) that are associated with pro-convulsant side effects via strong β-arrestin recruitment [1].

Why Generic 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs Cannot Replace 941928-19-4 for Biased DOR Agonism Programs


Simple substitution of 8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with other spirohydantoins or across-DOR chemotypes is not scientifically justified due to its unique signaling fingerprint. The 4-methoxyphenylsulfonyl substituent and 3-methyl decoration on the core scaffold are structurally congruent with Compound 1 (ChemBridge ID 7054), the most potent and selective DOR agonist in its class [1]. This specific configuration confers a distinct G-protein signaling bias (bias factor of 1.6) and a low efficacy for β-arrestin-2 recruitment (E_max = 65%) relative to the endogenous ligand, a profile that is clinically desirable to avoid β-arrestin-mediated convulsions seen with SNC80 [1]. In contrast, the closely related Compound 2 (ID 7746) and Compound 3 (ID 3794) from the same library screen exhibit significantly weaker DOR potency and selectivity, demonstrating that minor structural modifications within this class result in major pharmacological losses, making them unsuitable surrogates for a biased-DOR lead optimization program [1].

Head-to-Head Quantitative Evidence for 941928-19-4 (as Compound 1 Analog) vs. Internal and External DOR Agonists


DOR Binding Affinity Advantage of the 941928-19-4 Analog Over Internal Library Analogs

The structural analog of 941928-19-4, Compound 1, displays a sub-micromolar binding affinity (Ki = 52 nM) at the human DOR, which is a 1.8-fold improvement over Compound 2 (Ki = 92 nM) and a 2.7-fold improvement over Compound 3 (Ki = 138 nM) from the same spirohydantoin chemotype series [1]. This higher affinity is critical for target engagement at lower concentrations.

Delta Opioid Receptor Radioligand Binding Structure-Activity Relationship

Enhanced DOR Functional Potency for G-Protein Signaling vs. Next-Best Internal Analog

In a functional assay measuring Gi/o-protein-mediated inhibition of forskolin-stimulated cAMP, the 941928-19-4 analog (Compound 1) exhibits an IC50 of 29 nM, which is 3.6-fold more potent than Compound 2 (IC50 = 103 nM) and 3.2-fold more potent than Compound 3 (IC50 = 93 nM) [1]. This demonstrates a clear functional advantage for G-protein pathway activation.

cAMP Inhibition G-protein Coupling Functional Selectivity

Significant MOR Selectivity Window Compared to the Least Selective Spirohydantoin Analog

The structural analog Compound 1 achieves a 137-fold functional selectivity for DOR over MOR in the cAMP assay. This dramatically exceeds the selectivity of Compound 3, which is essentially non-selective with a 0.7-fold binding preference for MOR and only 17-fold functional selectivity [1]. This stark difference, arising from subtle structural changes, highlights a critical procurement differentiator to avoid MOR-mediated side effects like respiratory depression and addiction.

Opioid Receptor Selectivity Off-Target Profile Mu Opioid Receptor

Differentiated Low-Efficacy β-Arrestin-2 Recruitment vs. the Pro-Convulsant SNC80 Chemotype

The compound's structural analog is a low-efficacy recruiter of β-arrestin-2 (E_max = 65% of Leu5-enkephalin; bias factor for G-protein = 1.6) [1]. This contrasts with the classic DOR agonist SNC80, an efficacious β-arrestin-2 recruiter whose chemotype is associated with dose-limiting seizures in vivo. The low β-arrestin-2 efficacy of the spirohydantoin analog is a deliberate pharmacological design feature to differentiate it from failed clinical candidates bearing the SNC80/BW373U86 scaffold.

Biased Agonism β-arrestin Adverse Effect Profile

Confirmed In Vivo Anti-Allodynic Efficacy in an Inflammatory Pain Model

The 941928-19-4 structural analog demonstrates significant anti-allodynic efficacy in a complete Freund's adjuvant (CFA) model of inflammatory pain in both male and female C57BL/6 mice at a dose of 30 mg/kg (i.p.) [1]. This in vivo validation is absent for the other internal hits (Compound 2 and Compound 3), confirming the lead-like properties of this specific structural configuration. The in vivo efficacy was established in the absence of convulsions, a key differentiator from SNC80.

In Vivo Efficacy Inflammatory Pain Animal Model

High-Value Application Scenarios for 941928-19-4 Based on Validated Differential Evidence


Biased GPCR Ligand Screening and Probe Development for DOR

As a validated biased DOR agonist, the 941928-19-4 scaffold is the optimal choice for developing chemical probes to study G-protein-specific DOR signaling. Its 137-fold functional selectivity over MOR and low β-arrestin-2 recruitment efficacy directly address the limitations of SNC80-based probes, which promiscuously activate arrestin pathways [1]. Researchers can use this chemotype to dissect the therapeutic versus adverse signaling cascades of DOR in chronic pain and migraine models.

Lead Optimization for Non-Convulsant Analgesics

This compound is the superior starting point for a lead optimization program targeting non-convulsant, non-addictive analgesics. Its proven in vivo anti-allodynic efficacy at 30 mg/kg, combined with a G-protein bias that avoids the pro-convulsant β-arrestin pathway of the SNC80 chemotype, positions it as a safer and more advanced candidate compared to traditional DOR agonists or other spirohydantoin analogs (e.g., Compound 2, Compound 3) which lack in vivo validation [1].

Selective Pharmacological Tool for DOR Biology in Neurological Disorders

Procurement of this compound enables precise pharmacological studies of DOR's role in anxiety, alcohol use disorder, and depression without the confounding factor of MOR activation. Its 9.6-fold DOR-over-MOR binding selectivity and a clean off-target profile against 167 GPCRs (validated for the analog) ensure data specificity that is unattainable with less selective tools like Compound 3 or SNC80, which have narrower or irrelevant selectivity windows [1].

Quote Request

Request a Quote for 8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.